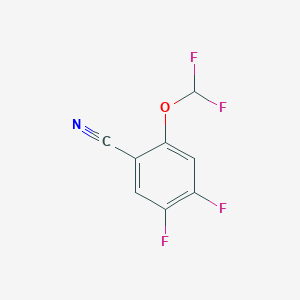
Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)-4,5-difluorobenzonitrile is an organic compound that features a benzonitrile core substituted with difluoromethoxy and difluorobenzene groups
准备方法
The synthesis of 2-(difluoromethoxy)-4,5-difluorobenzonitrile typically involves difluoromethylation processes. These processes can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions. One common approach is the reaction of difluoromethylating agents with aromatic compounds under specific conditions . Industrial production methods often involve the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to the aromatic ring .
化学反应分析
2-(Difluoromethoxy)-4,5-difluorobenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with other aromatic compounds, facilitated by metal catalysts such as palladium.
Common reagents used in these reactions include difluoromethylating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(Difluoromethoxy)-4,5-difluorobenzonitrile has several scientific research applications, including:
作用机制
The mechanism of action of 2-(difluoromethoxy)-4,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluorobenzene groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in the biological activity and properties of the compound .
相似化合物的比较
2-(Difluoromethoxy)-4,5-difluorobenzonitrile can be compared with other similar compounds, such as:
Difluoromethoxylated Ketones: These compounds also contain difluoromethoxy groups and are used as building blocks for the synthesis of various heterocycles.
Trifluoromethylated Compounds: These compounds contain trifluoromethyl groups and are widely used in pharmaceuticals and agrochemicals due to their enhanced biological activity.
The uniqueness of 2-(difluoromethoxy)-4,5-difluorobenzonitrile lies in its specific substitution pattern and the presence of both difluoromethoxy and difluorobenzene groups, which can impart distinct chemical and biological properties.
生物活性
Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- (commonly referred to as difluoromethoxy benzonitrile), is an organic compound notable for its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H5F4N
- Molecular Weight : 201.13 g/mol
- Structure : The compound features a benzene ring substituted with a difluoromethoxy group and a nitrile group, contributing to its reactivity and biological properties.
The biological activity of difluoromethoxy benzonitrile is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine atoms enhances the compound's lipophilicity and electron-withdrawing properties, which can modulate the activity of enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and metabolic processes.
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that difluoromethoxy benzonitrile exhibits antimicrobial properties against various pathogens. For instance, it has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties :
- Research has suggested that the compound can induce apoptosis in cancer cells through the modulation of signaling pathways. A notable study demonstrated that treatment with difluoromethoxy benzonitrile led to a significant reduction in cell viability in several cancer cell lines.
-
Neuroprotective Effects :
- There is emerging evidence that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of difluoromethoxy benzonitrile against common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) was determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of difluoromethoxy benzonitrile on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The IC50 values suggest that difluoromethoxy benzonitrile exhibits potent anticancer activity, with the lowest IC50 observed in HeLa cells.
Research Findings
Recent literature emphasizes the importance of fluorinated compounds in drug design due to their enhanced pharmacological properties. A study highlighted the role of fluorine in increasing metabolic stability and bioavailability of drug candidates, including derivatives of benzonitriles .
属性
分子式 |
C8H3F4NO |
|---|---|
分子量 |
205.11 g/mol |
IUPAC 名称 |
2-(difluoromethoxy)-4,5-difluorobenzonitrile |
InChI |
InChI=1S/C8H3F4NO/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-2,8H |
InChI 键 |
KSRVTQCJDQRRDX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)F)OC(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















